molecular formula C19H26ClNO2 B5497146 9-[4-(4-chlorophenyl)butanoyl]-3-oxa-9-azaspiro[5.5]undecane

9-[4-(4-chlorophenyl)butanoyl]-3-oxa-9-azaspiro[5.5]undecane

Cat. No.: B5497146
M. Wt: 335.9 g/mol
InChI Key: ZMIANOOSZIIOGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “9-[4-(4-chlorophenyl)butanoyl]-3-oxa-9-azaspiro[5.5]undecane” is a complex organic molecule. It is related to the class of compounds known as spiro compounds, which are bicyclic compounds with one atom at the junction of two rings . The compound also contains a chlorophenyl group, indicating the presence of a phenyl ring (a six-membered aromatic ring) with a chlorine atom attached .


Molecular Structure Analysis

The molecular structure of this compound includes a spirocyclic core, which is a type of cyclic compound where two rings share a single atom . The compound also contains an oxa (oxygen) and aza (nitrogen) atom in the ring structure, as well as a butanoyl group and a chlorophenyl group .

Properties

IUPAC Name

4-(4-chlorophenyl)-1-(3-oxa-9-azaspiro[5.5]undecan-9-yl)butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26ClNO2/c20-17-6-4-16(5-7-17)2-1-3-18(22)21-12-8-19(9-13-21)10-14-23-15-11-19/h4-7H,1-3,8-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMIANOOSZIIOGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12CCOCC2)C(=O)CCCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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